molecular formula C13H10ClN3O3 B11835550 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid CAS No. 61689-26-7

2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid

Cat. No.: B11835550
CAS No.: 61689-26-7
M. Wt: 291.69 g/mol
InChI Key: AXOMETWYMXYNDP-UHFFFAOYSA-N
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Description

2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of a pyrazole ring fused to a quinoline ring, with a chloro and methyl substituent at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid is unique due to its specific chloro and methyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

61689-26-7

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

2-(6-chloro-1-methylpyrazolo[3,4-b]quinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C13H10ClN3O3/c1-17-13-9(5-15-17)12(20-6-11(18)19)8-4-7(14)2-3-10(8)16-13/h2-5H,6H2,1H3,(H,18,19)

InChI Key

AXOMETWYMXYNDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C=N1)OCC(=O)O

Origin of Product

United States

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